molecular formula C17H29N3O3 B2436278 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide CAS No. 1180982-83-5

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide

Cat. No.: B2436278
CAS No.: 1180982-83-5
M. Wt: 323.437
InChI Key: LBFCWNHHOUGUBD-UHFFFAOYSA-N
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Description

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H29N3O3 and its molecular weight is 323.437. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies and Molecular Structure Analysis

The compound is involved in studies exploring the relationship between molecular structure and crystal structure. It has been analyzed in the context of cyclohexane-5-spirohydantoin derivatives, providing insights into supramolecular arrangements. The research emphasizes the impact of substituents on the cyclohexane ring in determining the crystal structures, particularly highlighting the hydrogen bond ring's role and defining two types of structures based on interactions between hydantoin rings (Graus et al., 2010).

Synthesis and Biological Activity Studies

The compound is part of a series that has been synthesized and evaluated for potential biological activities. This includes its role in the synthesis of certain derivatives through intermolecular reactions, contributing to the development of biologically active compounds. Theoretical studies have been conducted to analyze the strength of intramolecular hydrogen bonds in these compounds (Amirani Poor et al., 2018).

Conformational Analysis and Peptide Synthesis

Research includes the synthesis of spirolactams as conformationally restricted pseudopeptides. The compound has been used to produce derivatives for peptide synthesis, serving as constrained surrogates for certain dipeptides. Conformational analyses of these derivatives have provided valuable insights into the structural aspects of peptides (Fernandez et al., 2002).

Reagent Development for Protecting Group Introduction

The compound has also been explored in the development of new reagents for introducing protecting groups to amines. This research is significant in the field of synthetic chemistry, where protecting groups play a crucial role in the selective synthesis of complex molecules (Rao et al., 2017).

Properties

IUPAC Name

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-11(2)18-13(21)10-20-14(22)17(19-15(20)23)8-6-12(7-9-17)16(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCWNHHOUGUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.